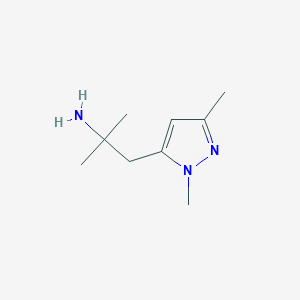
2-Fluoro-1-(oxan-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-(oxan-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H13FO2 It is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(oxan-4-yl)ethan-1-ol typically involves the reaction of 2-fluoroethanol with tetrahydropyran under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-(oxan-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 2-Fluoro-1-(oxan-4-yl)ethanone.
Reduction: Formation of 2-Fluoro-1-(oxan-4-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-1-(oxan-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-(oxan-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The tetrahydropyran ring provides structural stability, while the hydroxyl group can engage in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one
- 2,2-Difluoro-1-(oxan-4-yl)ethan-1-ol
Uniqueness
2-Fluoro-1-(oxan-4-yl)ethan-1-ol is unique due to its specific combination of a fluorine atom, tetrahydropyran ring, and hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H13FO2 |
|---|---|
Peso molecular |
148.18 g/mol |
Nombre IUPAC |
2-fluoro-1-(oxan-4-yl)ethanol |
InChI |
InChI=1S/C7H13FO2/c8-5-7(9)6-1-3-10-4-2-6/h6-7,9H,1-5H2 |
Clave InChI |
CWRANGCBGOZEOL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C(CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


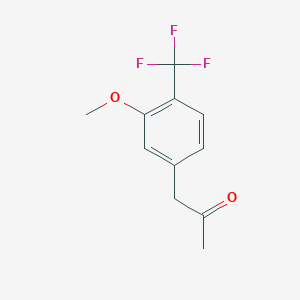

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride](/img/structure/B13597312.png)
![1-[(tert-butoxy)carbonyl]-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13597313.png)
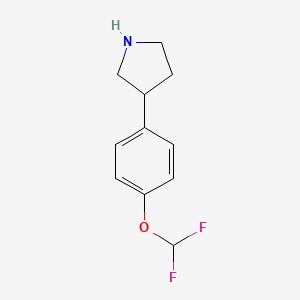
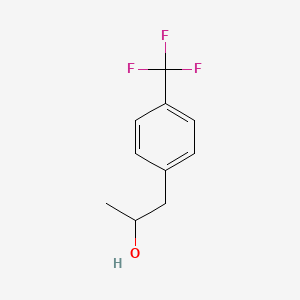

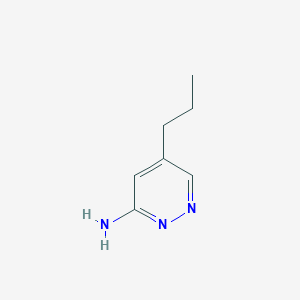


![1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)
